Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+/-)-
Description
Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate (CAS 105560-93-8) is an epoxy ester derivative characterized by a 4-methoxyphenyl substituent and a reactive oxirane (epoxide) ring. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol. Key physical properties include a melting point of 87–88°C, a boiling point of 297.7±40.0°C, and a density of 1.2±0.1 g/cm³ .
The compound is a chiral building block widely used in organic synthesis, particularly for constructing heterocyclic frameworks. For example, it serves as a precursor in synthesizing (±)-cis-2-(4-methoxyphenyl)-3-hydroxy/methoxy-2,3-dihydro-1,5-benzothiazepin-4-ones, which exhibit antimicrobial activity . Its epoxide ring enables regioselective ring-opening reactions, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUMGUZDAWOGA-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96125-49-4, 137173-40-1, 105560-93-8 | |
| Record name | Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096125494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (2R,3S)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137173401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2R,3S-(-)-3-(4-methoxyphenyl)oxiranecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 2,3-EPOXY-3-(4-METHOXYPHENYL)PROPIONATE, (2R,3S)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT0V507XJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL 2,3-EPOXY-3-(4-METHOXYPHENYL)PROPIONATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ65CA9BKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, commonly known as methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, is an optically active compound that has garnered attention in medicinal chemistry and biological research due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, relevant case studies, and potential therapeutic applications.
Overview
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : Approximately 208.21 g/mol
- Structural Features : The compound contains an epoxide (oxirane) ring and a methoxyphenyl substituent, contributing to its reactivity and biological interactions.
Target Enzymes
Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate primarily interacts with lipases, particularly from Serratia marcescens. It acts as a substrate in hydrolyzing reactions, leading to the production of optically active derivatives such as (-)MPGM.
Mode of Action
The compound undergoes hydrolysis facilitated by lipase enzymes, which results in the formation of biologically active metabolites. This reaction is first-order with respect to substrate concentration, indicating a direct relationship between substrate levels and reaction rate.
Biological Activity
The biological activity of methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate has been explored in various contexts:
- Pharmaceutical Applications :
- Toxicity and Sensitization :
Case Studies
Several case studies have highlighted the compound's biological relevance:
- Dermatitis Case Report : A study published in Contact Dermatitis documented cases of dermatitis resulting from exposure to methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate. This underscores the importance of understanding the compound's sensitizing potential in occupational settings .
- Enantioselective Hydrolysis : Research demonstrated the successful enantioselective hydrolysis of racemic methyl (4-methoxyphenyl)glycidate using lipases. This process yielded optically active products with high enantiomeric excess (e.e.) greater than 99%, showcasing the compound's utility in asymmetric synthesis .
Potential Applications
Given its structural characteristics and biological activity, methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate has potential applications in:
- Drug Development : As a precursor for synthesizing various pharmaceuticals.
- Biochemical Research : Investigating interactions with biomolecules due to its epoxide nature.
Summary Table of Biological Activity
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate serves as a valuable intermediate in the synthesis of various pharmaceuticals. It has been linked to the production of cardiovascular drugs that influence calcium channel activity, aiding in the treatment of hypertension and angina .
- Synthesis of Diltiazem :
-
Potential for Drug Design :
- The reactivity of the epoxide group allows for interactions with nucleophiles such as amino acids and nucleotides. This characteristic is significant for drug design, as it may lead to modifications in biomolecules that enhance therapeutic efficacy .
Biological Research Applications
-
Interaction Studies :
- Research indicates that methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate can modify biological molecules due to its electrophilic nature. These modifications may impact biological functions and are critical for understanding drug interactions .
- Toxicological Studies :
Case Studies
-
Cardiovascular Drug Development :
- A study demonstrated that derivatives from methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate showed promising results in modulating calcium channels, which is essential for developing new cardiovascular treatments .
- Dermatitis Incidence Reports :
Chemical Reactions Analysis
Enzymatic Hydrolysis for Enantiomeric Resolution
The racemic mixture undergoes enantioselective hydrolysis using lipases to isolate the (2R,3S)-enantiomer, a critical intermediate in pharmaceuticals like diltiazem.
Reaction Conditions
This reaction exploits the enzyme’s stereospecificity to hydrolyze the undesired enantiomer, leaving the target (2R,3S)-form intact .
Epoxide Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack under varied conditions:
Ammonia-Mediated Opening
Phase-Transfer Catalysis
Hydrogenation of Nitro Groups
Selective hydrogenation of nitro-substituted derivatives avoids epoxide ring cleavage:
Comparative Analysis of Hydrolysis Methods
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Influence: The epoxide group in methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate enhances its reactivity compared to non-epoxidized analogs like methyl 3-(4-methoxyphenyl)propionate. This allows for ring-opening reactions to synthesize bioactive heterocycles (e.g., benzothiazepinones) .
Biological Activity: Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate-derived benzothiazepinones show antimicrobial activity, whereas its 4-chlorophenyl analogs (e.g., from ) exhibit herbicidal effects against specific plant species . The absence of an epoxide in methyl 3-(4-methoxyphenyl)propionate limits its use in synthesizing reactive intermediates, confining it to simpler ester applications .
Physical Properties :
- The epoxy group reduces molecular symmetry, contributing to a defined melting point (87–88°C) in methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, unlike liquid analogs such as ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate .
Table 2: Reactivity and Application Comparison
Preparation Methods
Lipase-Catalyzed Transesterification
A seminal method involves treating racemic methyl trans-(±)-2,3-epoxy-3-(4-methoxyphenyl)propionate with lipase Alcaligenes in anhydrous toluene. For instance, 5 g of the racemic mixture dissolved in 150 ml toluene was combined with 2 g of lipase Alcaligenes and 4.6 g of n-butanol. After stirring at room temperature for 40 hours, the dextrorotatory (2S,3R) enantiomer was fully transesterified, leaving the levorotatory (2R,3S) enantiomer unreacted. Filtration and crystallization in t-butylmethyl ether at -10°C yielded 2 g of pure (-)-methyl (2R,3S)-epoxide with 100% ee.
| Parameter | Details |
|---|---|
| Starting Material | Racemic methyl trans-(±)-epoxide (5 g) |
| Enzyme | Lipase Alcaligenes (2 g) |
| Solvent | Toluene (150 ml) |
| Reaction Time | 40 hours |
| Yield | 40% |
| Enantiomeric Excess | 100% ee |
Candida cylindracea Enzymatic Process
Alternative lipases, such as Candida cylindracea, have also been employed. In one protocol, 2.5 g of racemic epoxide in 100 ml toluene was treated with 250 mg of Candida cylindracea and 12 ml n-butanol. After 40 hours, the reaction mixture was extracted with diethyl ether, yielding 740 mg of (-)-epoxide upon cooling. This method achieved comparable enantiopurity but required longer reaction times.
Chemical Synthesis via Epoxidation
Chemical epoxidation employs bases like 1,8-diazabicycloundec-7-ene (DBU) to induce cyclization of chloro-hydroxy precursors into the epoxide.
DBU-Mediated Epoxidation
In Example 1 of Patent US5081240, methyl anti-(+)-(2S,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate (0.305 g) was reacted with DBU in dichloroethane. After 2 hours at 20°C, the mixture yielded a 95:5 trans/cis diastereomeric ratio. High-performance liquid chromatography (HPLC) isolated the trans-(2R,3S) enantiomer with 86.6% ee.
| Parameter | Details |
|---|---|
| Starting Material | Methyl anti-(+)-chloro-hydroxy propionate (0.305 g) |
| Reagent | DBU (0.2 ml) |
| Solvent | Dichloroethane (2.5 ml) |
| Reaction Conditions | 20°C, 2 hours |
| Diastereomeric Ratio | 95:5 (trans:cis) |
| Enantiomeric Excess | 86.6% ee |
Methanol-Mediated Epoxidation
Example 4 of the same patent demonstrated epoxidation in methanol at -5°C. A mixture of methyl syn-(-)- and anti-(+)-chloro-hydroxy propionates (0.39 g and 0.610 g) reacted with DBU, yielding 0.72 g of crystalline product after extraction. This low-temperature method minimized side reactions, achieving 85% yield.
Diastereomeric Resolution Techniques
Diastereomeric resolution involves separating epoxide diastereomers through selective crystallization. For example, methyl trans-(±)-epoxide was dissolved in t-butylmethyl ether and seeded with pure (-)-enantiomer crystals. Cooling to 5°C induced preferential crystallization, yielding 2.92 g of (-)-epoxide from 2 g of seed material.
| Parameter | Details |
|---|---|
| Solvent | t-Butylmethyl ether (100 ml) |
| Seed Crystal | (-)-Epoxide (2 g) |
| Crystallization Temp | 5°C |
| Yield | 146% (relative to seed) |
| Purity | >99% |
Preferential Crystallization
Racemic trans-(+)-epoxide can be resolved via preferential crystallization in a saturated solvent system. Heating a racemic mixture in t-butylmethyl ether with a seed crystal of the desired enantiomer followed by gradual cooling yielded enantiopure (-)-epoxide. This method, while simple, requires precise control over supersaturation levels.
Comparative Analysis of Preparation Methods
The table below contrasts key metrics across the four methods:
| Method | Yield | ee | Complexity | Scalability |
|---|---|---|---|---|
| Enzymatic Resolution | 40-50% | 100% | Moderate | High |
| Chemical Epoxidation | 85-95% | 86-93% | High | Moderate |
| Diastereomeric Resolution | 85-146% | >99% | Low | Low |
| Preferential Crystallization | 90-95% | >99% | Low | High |
Enzymatic methods excel in enantiopurity but suffer from moderate yields. Chemical epoxidation offers higher yields but requires complex purification. Preferential crystallization balances yield and purity, making it ideal for industrial-scale production.
Q & A
Basic: What are the key synthetic routes for (±)-methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves epoxidation of methyl 3-(4-methoxyphenyl)propenoate using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic conditions. Optimization focuses on:
- Catalyst selection : Use of chiral catalysts (e.g., Sharpless conditions) to control enantiomeric excess (EE) .
- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance epoxide stability .
- Temperature control : Low temperatures (0–5°C) minimize side reactions like epoxide ring-opening .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves unreacted precursors .
Basic: What analytical techniques are critical for characterizing (±)-methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- NMR Spectroscopy : - and -NMR identify epoxy protons (δ 3.5–4.2 ppm) and confirm regiochemistry via coupling constants .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How does stereochemical configuration influence reactivity in downstream asymmetric synthesis?
Methodological Answer:
The (2R,3S) and (2S,3R) enantiomers exhibit divergent reactivities:
- Nucleophilic ring-opening : (2R,3S) reacts preferentially with amines (e.g., benzylamine) at the C2 position due to steric hindrance at C3, forming β-amino alcohol derivatives .
- Catalytic hydrogenation : Stereochemistry dictates diastereoselectivity; Pd/C in ethanol selectively reduces the epoxide to a trans-diol .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) hydrolyze specific enantiomers, enabling kinetic resolution for chiral intermediates .
Advanced: How can researchers resolve contradictions in environmental stability data for (±)-methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate?
Methodological Answer:
Conflicting degradation rates may arise from variable experimental designs. Mitigation strategies include:
- Controlled abiotic studies : Use standardized OECD 307 protocols (pH 7.4, 25°C) to assess hydrolysis and photolysis in aqueous buffers .
- Biotic assays : Employ soil microcosms with LC-MS/MS to track microbial degradation products (e.g., 4-methoxyphenylglycidic acid) .
- Statistical validation : Apply split-plot ANOVA to account for variability in environmental matrices (e.g., soil vs. water) .
- Cross-lab reproducibility : Share raw data via platforms like EPA DSSTox to harmonize degradation models .
Advanced: What experimental designs are optimal for studying regioselectivity in epoxide ring-opening reactions?
Methodological Answer:
- Kinetic vs. thermodynamic control :
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies for competing pathways .
- Isotopic labeling : -labeled epoxides track oxygen migration during acid-catalyzed ring-opening .
Basic: How can researchers validate the purity of (±)-methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate?
Methodological Answer:
- Melting point analysis : Compare observed values (e.g., 92–94°C) against literature standards .
- GC-MS purity checks : Use capillary columns (DB-5MS) to detect volatile impurities (<1% area) .
- Elemental analysis : Validate C, H, O content within ±0.3% of theoretical values .
Advanced: What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?
Methodological Answer:
- Catalyst leaching : Immobilize chiral catalysts (e.g., on silica gel) to enhance recyclability .
- Solvent recovery : Implement distillation systems for aprotic solvents (e.g., THF) to reduce waste .
- Process analytical technology (PAT) : Use inline FTIR to monitor EE in real-time during pilot-scale reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
